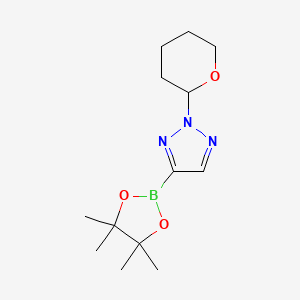
5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole (IMPO) is a heterocyclic compound that has been studied for its potential medicinal applications. It is a compound of interest to scientists due to its ability to interact with various biological systems, including the human body.
Wirkmechanismus
The mechanism of action of 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole is not yet fully understood. However, it is believed to interact with various biological systems, including the human body, by binding to certain receptors and enzymes. For example, 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole has been shown to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory compounds. Additionally, 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, it has been shown to reduce the production of certain inflammatory compounds, such as prostaglandins, and to reduce the activity of certain enzymes, such as COX-2. Furthermore, 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole has been shown to have neuroprotective effects, and to be effective in the treatment of certain neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is readily available. Additionally, 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole is a relatively stable compound and can be stored for extended periods of time without significant degradation. Furthermore, it has been shown to be effective in a variety of biological systems and can be used to study the mechanisms of action of various drugs.
However, there are also some limitations to the use of 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole in laboratory experiments. For example, it is not currently approved for use in humans, and its use in laboratory experiments may be limited by regulatory restrictions. Additionally, it is not known if 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole has any toxic effects, and caution should be exercised when using it in laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for research into the medicinal applications of 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole. First, further research is needed to better understand its mechanism of action and determine its potential therapeutic uses. Additionally, further research is needed to determine the optimal dosage and administration of 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole for various medical conditions. Furthermore, further research is needed to determine the safety and toxicity of 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole in humans. Finally, further research is needed to develop new synthesis methods for 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole, as well as to explore its potential use as an antifungal and antibacterial agent.
Synthesemethoden
The synthesis of 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole is a multi-step process that involves the use of a variety of reagents. The first step involves the use of a 1,3-dicarboxylic acid, such as maleic acid, and an alkyl halide, such as ethyl iodide, to form a 1,3-dicarboxylic anhydride. This is then reacted with a 1-methyl-1H-pyrazol-4-yl halide, such as 4-methyl-1-iodopyridazin-3-ium chloride, to form the desired product.
Wissenschaftliche Forschungsanwendungen
5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole has been studied for its potential medicinal applications. It has been shown to be effective in the treatment of cancer, inflammation, and various neurological disorders. It has also been studied as a potential drug for the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole has been studied for its potential as an antifungal agent and its ability to inhibit the growth of certain bacteria.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole' involves the reaction of 1-methyl-1H-pyrazol-4-amine with ethyl glyoxylate to form 2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole. This intermediate is then reacted with iodomethane to form the final product.", "Starting Materials": [ "1-methyl-1H-pyrazol-4-amine", "ethyl glyoxylate", "iodomethane" ], "Reaction": [ "Step 1: Reaction of 1-methyl-1H-pyrazol-4-amine with ethyl glyoxylate in the presence of a base such as sodium hydride or potassium carbonate to form 2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole.", "Step 2: Reaction of the intermediate from step 1 with iodomethane in the presence of a base such as potassium carbonate or cesium carbonate to form the final product, 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole." ] } | |
CAS-Nummer |
2649073-80-1 |
Produktname |
5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole |
Molekularformel |
C8H10IN3O |
Molekulargewicht |
291.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



